N-cyclopropyl-N'-(4-ethoxyphenyl)ethanediamide
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Overview
Description
N-cyclopropyl-N’-(4-ethoxyphenyl)ethanediamide is an organic compound characterized by the presence of a cyclopropyl group and an ethoxyphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N’-(4-ethoxyphenyl)ethanediamide typically involves the following steps:
Formation of the Cyclopropyl Amine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.
Ethoxyphenyl Derivative Preparation: The ethoxyphenyl derivative is prepared by reacting 4-ethoxyphenylamine with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the cyclopropylamine with the ethoxyphenyl derivative using a coupling reagent such as carbodiimide under mild conditions to form the ethanediamide linkage.
Industrial Production Methods: In an industrial setting, the production of N-cyclopropyl-N’-(4-ethoxyphenyl)ethanediamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: N-cyclopropyl-N’-(4-ethoxyphenyl)ethanediamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanediamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or alcohols.
Substitution Products: Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-N’-(4-ethoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The cyclopropyl and ethoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The ethanediamide backbone can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
- N-cyclopropyl-N’-(4-methoxyphenyl)ethanediamide
- N-cyclopropyl-N’-(4-ethylphenyl)ethanediamide
- N-cyclopropyl-N’-(4-chlorophenyl)ethanediamide
Comparison: N-cyclopropyl-N’-(4-ethoxyphenyl)ethanediamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable subject for further research.
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-cyclopropyl-N'-(4-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-11-7-5-10(6-8-11)15-13(17)12(16)14-9-3-4-9/h5-9H,2-4H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
ZPQYCYJOJNMFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Origin of Product |
United States |
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